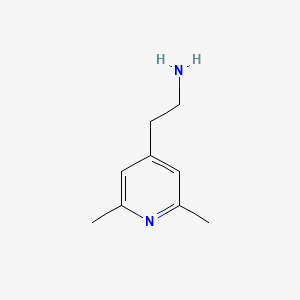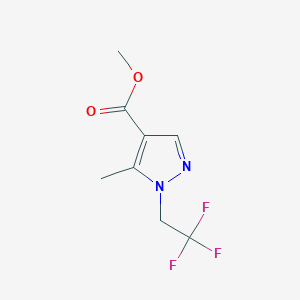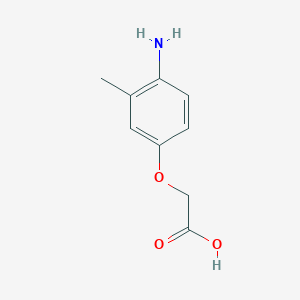![molecular formula C7H11N3O2S B12051986 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoïque est un composé chimique appartenant à la classe des dérivés triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote. Ce composé particulier se caractérise par la présence d'un cycle triazole substitué par un groupe méthyle et un groupe sulfanyl attaché à une partie acide butanoïque. Les dérivés triazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoïque peut être réalisée par un processus en plusieurs étapes. Une méthode courante implique la réaction du 4-méthyl-4H-1,2,4-triazole-3-thiol avec le bromoacétate d'éthyle pour obtenir le 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétate d'éthyle. Cet intermédiaire est ensuite hydrolysé en milieu acide pour produire le composé cible .
Méthodes de production industrielle : La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant la même voie réactionnelle que celle décrite ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle rigoureux des conditions réactionnelles telles que la température, le pH et le temps de réaction.
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou le groupe acide carboxylique, ce qui peut donner lieu à divers dérivés réduits.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, où le groupe méthyle ou le groupe sulfanyl peuvent être remplacés par d'autres substituants.
Réactifs et conditions courants:
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en milieu basique.
Principaux produits formés:
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés triazoles réduits et alcools.
Substitution : Divers dérivés triazoles substitués.
4. Applications de la recherche scientifique
L'acide 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux composés à base de triazole.
Médecine : Les dérivés triazoles sont connus pour leur potentiel thérapeutique, et ce composé est étudié pour son utilisation possible dans le développement de médicaments.
Industrie : Il est utilisé dans le développement d'inhibiteurs de corrosion et d'autres applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec les enzymes et les récepteurs, ce qui peut inhiber leur activité. Le groupe sulfanyl peut également jouer un rôle dans la liaison aux ions métalliques ou à d'autres biomolécules, affectant ainsi leur fonction. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Composés similaires:
4-Méthyl-4H-1,2,4-triazole-3-thiol : Un précurseur dans la synthèse du composé cible.
2-[(4-Méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétate : Un intermédiaire dans le processus de synthèse.
Dérivés de 4-méthyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl : Composés avec des structures triazoles similaires mais des substituants différents.
Unicité : L'acide 2-[(4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoïque est unique en raison de sa combinaison spécifique d'un cycle triazole avec une partie acide butanoïque. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie.
Applications De Recherche Scientifique
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: An intermediate in the synthesis process.
4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness: 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is unique due to its specific combination of a triazole ring with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5(6(11)12)13-7-9-8-4-10(7)2/h4-5H,3H2,1-2H3,(H,11,12) |
Clé InChI |
CXUPESJJWGZLNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)SC1=NN=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)






![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)


![N-(2-methylphenyl)-2-({5-[(5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12051983.png)
![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)


